molecular formula C10H6F4O3 B12442555 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid CAS No. 886499-23-6

3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid

货号: B12442555
CAS 编号: 886499-23-6
分子量: 250.15 g/mol
InChI 键: BMUYHTGYGJGQNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Molecular Identity

The compound this compound is defined by its IUPAC name 3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid , which precisely describes its molecular architecture. The structure consists of a propenoic acid backbone (α,β-unsaturated carboxylic acid) attached to a phenyl ring substituted with fluorine at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position.

Molecular Formula : C₁₀H₆F₄O₃
Molecular Weight : 250.15 g/mol
CAS Registry Number : 886499-23-6

The SMILES notation C1=CC(=C(C=C1C=CC(=O)O)F)OC(F)(F)F encodes the connectivity of atoms, emphasizing the conjugated double bond between the carboxylic acid and the aromatic ring. The InChIKey BMUYHTGYGJGQNY-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Property Value
IUPAC Name 3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Molecular Formula C₁₀H₆F₄O₃
Molecular Weight 250.15 g/mol
CAS Number 886499-23-6

Historical Context in Fluorinated Organic Compound Research

The synthesis and study of fluorinated organic compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. However, elemental fluorine’s isolation by Henri Moissan in 1886 marked a turning point, enabling systematic exploration of fluorine’s unique chemistry. Early challenges in handling fluorine’s reactivity limited progress until World War II, when industrial-scale fluorination methods emerged for uranium enrichment and polymer production.

The trifluoromethoxy group (-OCF₃) in this compound reflects advancements in aromatic fluorination techniques developed in the 20th century. The Schiemann reaction (1927) and Gottlieb’s halogen exchange method (1936) provided reliable pathways to introduce fluorine and fluorinated substituents onto aromatic rings. These methods laid the groundwork for synthesizing complex fluorinated aromatics like this compound, which combines both fluorine and trifluoromethoxy groups—a testament to modern fluorination strategies.

Significance of Fluorine Substituents in Bioactive Molecules

Fluorine’s electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) make it a critical substituent in bioactive molecules. In this compound, the fluorine and trifluoromethoxy groups confer distinct advantages:

  • Electron-Withdrawing Effects : The -OCF₃ group withdraws electron density via inductive effects, stabilizing the aromatic ring and adjacent double bond against oxidative degradation.
  • Lipophilicity Modulation : Fluorine substituents enhance lipid solubility, improving membrane permeability while maintaining partial water solubility through the carboxylic acid group.
  • Metabolic Stability : The C-F bond’s strength (485 kJ/mol) resists enzymatic cleavage, prolonging the compound’s half-life in biological systems.

These properties align with trends in pharmaceutical design, where fluorinated analogs often exhibit enhanced target binding and pharmacokinetic profiles compared to non-fluorinated counterparts. For example, fluorinated β-arylacrylic acids are investigated as kinase inhibitors and anti-inflammatory agents due to their ability to mimic natural substrates while resisting metabolic deactivation.

Fluorine Effect Biochemical Impact
Electron withdrawal Stabilizes conjugated π-systems
Lipophilicity increase Enhances cell permeability
Metabolic resistance Prolongs biological activity

属性

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUYHTGYGJGQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200170
Record name 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-23-6
Record name 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Preparation Methods

Palladium-Catalyzed Heck Reaction

The most efficient synthesis employs a palladium-catalyzed Heck reaction under optimized conditions, as detailed in US20050234261A1. This method leverages the reactivity of bromobenzene derivatives with acrylic acid esters to form cinnamate esters, which are subsequently hydrolyzed to the target acid.

Advantages:
  • High Efficiency : Minimal catalyst and phase-transfer catalyst usage.
  • Scalability : Short reaction times and high purity (GC assay: 99.8%).
Example Data:
Parameter Value
Pd Catalyst Loading 0.01–0.02 mol%
PTC Loading 0.1 equivalent
Temperature 130°C
Reaction Time 30 minutes
Ester Yield (GC) 94.4%
Acid Yield (Isolated) 96%

Organocopper-Mediated Multicomponent Reaction

A copper-catalyzed multicomponent approach (e.g., Groningen University’s method) offers an alternative route for fluorinated cinnamic acids. This method involves aldehyde-amine conjugation to form intermediates that are cyclized and hydrolyzed.

Key Steps:
  • Aldehyde Synthesis : Prepare 3-fluoro-4-(trifluoromethoxy)benzaldehyde.
  • Copper-Mediated Addition :
    • Reagents : Methyl isocyanoacetate, Cu₂O (5% catalyst).
    • Conditions : Ethyl ether, room temperature.
  • Ring-Opening : Use t-BuOK at 0°C to yield N-formyl-dehydroamino acid esters.
  • Hydrogenation : Rhodium catalyst (Rh(COD)₂BF₄) with H₂ to saturate double bonds.
Yields:
  • N-Formyl Esters : 35–74% for halogenated substrates (e.g., 4-CF₃: 70%).
  • Limitations : Low yields for electron-withdrawing groups (e.g., fluorine).
Example Data:
Substituent Yield (%)
4-CF₃ 70
3-F 67
3-Br 39

General Cinnamic Acid Synthesis

Patent US4571432A outlines a halogenated benzal derivative + acetic acid derivative approach for cinnamic acids. While less specific to the target compound, it provides foundational insights.

Key Steps:
  • Reactants : Halogenated benzal derivative (e.g., 3-fluoro-4-(trifluoromethoxy)benzaldehyde) and acetic acid derivative.
  • Catalyst : Pd, Cu, or Ni salts.
  • Conditions :
    • Temperature: 145–210°C.
    • Solvent: Inert diluent (e.g., toluene).
  • Workup : Basification, acidification, and extraction.
Challenges:
  • Low Yields : <85% for non-fluorinated analogs (e.g., bromobenzene).
  • High Temperatures : Require careful control for fluorinated substrates.

Comparative Analysis of Methods

Method Catalyst Temperature Yield (%) Key Advantage
Heck Reaction Pd(OAc)₂ 130°C 94–96 High efficiency, scalability
Organocopper Cu₂O RT 35–74 Flexible substrate scope
General Cinnamic Pd/Cu/Ni 145–210°C <85 Simple reagents

Challenges and Considerations

  • Precursor Availability : Synthesis of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene remains a bottleneck. Potential routes include:
    • Electrophilic Fluorination : Introduce fluorine post-trifluoromethoxylation.
    • Ullmann Coupling : Cross-coupling of bromobenzene derivatives with trifluoromethoxy precursors.
  • Stereochemistry : The Heck reaction predominantly forms the (E)-isomer, critical for bioactivity.
  • Trifluoromethoxy Stability : Requires inert atmospheres to prevent decomposition under acidic/basic conditions.

科学研究应用

(2E)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

作用机制

The mechanism of action of (2E)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Backbone Modifications

3-(2-Trifluoromethylphenyl)propionic acid (CAS 94022-99-8)
  • Structure : Propionic acid backbone (saturated) with a 2-trifluoromethylphenyl group.
  • Molecular Formula : C₁₀H₉F₃O₂ (MW: 218.17 g/mol).
  • Key Differences :
    • The saturated propionic acid chain lacks the α,β-unsaturation of the target compound, reducing reactivity in conjugate additions.
    • Trifluoromethyl (CF₃) at the 2-position is bulkier and more lipophilic than trifluoromethoxy (OCF₃) at the 4-position in the target compound .
3-[3-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
  • Structure : Propionic acid backbone with the same phenyl substituents as the target compound.
  • Molecular Formula : C₁₀H₈F₄O₃ (MW: 264.17 g/mol).
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
  • Structure: Propenoic acid backbone with a 2-methylpropoxy (isobutoxy) substituent.
  • Molecular Formula : C₁₃H₁₅FO₃ (MW: 238.25 g/mol).

Functional Group Variations

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid (CAS 149947-19-3)
  • Structure: Propenoic acid backbone with 4-bromo and 2-fluoro substituents.
  • Molecular Formula : C₉H₆BrFO₂ (MW: 257.05 g/mol).
  • Key Differences :
    • Bromine at the 4-position acts as a leaving group, enabling nucleophilic substitution reactions, unlike the stable trifluoromethoxy group.
    • Reduced fluorination decreases lipophilicity compared to the target compound .
Perfluorinated Propanoic Acids (e.g., CAS 149339-57-1)
  • Structure: Propanoic acid with long perfluorinated chains (e.g., tridecafluorooctylthio).

生物活性

3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid, also known as 3-fluoro-4-(trifluoromethoxy)cinnamic acid, is a compound of interest due to its unique structural features and potential biological applications. The presence of fluorine and trifluoromethoxy groups enhances its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10_{10}H6_{6}F4_{4}O3_{3}
  • Molecular Weight : 250.15 g/mol
  • CAS Number : 886499-23-6
  • Boiling Point : Data not specified in available literature.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in inhibiting key enzymes involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl and trifluoromethoxy groups exhibit enhanced enzyme inhibition due to their strong electron-withdrawing properties. This results in increased binding interactions with target enzymes:

  • Cholinesterase Inhibition :
    • The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, similar compounds have demonstrated IC50_{50} values of approximately 10.4 μM for AChE and 7.7 μM for BChE, suggesting that this compound may exhibit comparable inhibitory effects .
  • Cyclooxygenase (COX) Inhibition :
    • Compounds with similar structures have been evaluated for their ability to inhibit COX-2, which is implicated in inflammatory processes. The presence of the trifluoromethoxy group enhances the binding affinity to COX enzymes, potentially reducing inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various fluorinated compounds, including those with trifluoromethyl substituents. The findings indicated that these compounds could scavenge free radicals effectively, contributing to their therapeutic potential against oxidative stress-related diseases .

Cytotoxicity Assessment

In vitro studies on cancer cell lines have shown that compounds containing trifluoromethyl groups can exhibit significant cytotoxic effects. For example, derivatives similar to this compound were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Fluorine Atoms : The presence of fluorine enhances metabolic stability and lipid solubility, facilitating membrane permeability.
  • Trifluoromethoxy Group : This group contributes to increased interaction with protein targets through halogen bonding, enhancing overall biological activity .

化学反应分析

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated double bond and carboxylic acid group enable participation in characteristic reactions:

Reaction Type Reagents/Conditions Products Yield Key Observations
Michael Addition Thiols, amines in polar aprotic solventsβ-Substituted adducts65–85%Regioselectivity driven by EWG effects
Diels-Alder Cycloaddition Dienes (e.g., cyclopentadiene), 80°CBicyclic lactone derivatives72%Endo preference due to steric effects
Hydrogenation H₂/Pd-C, ethanol, 25°C3-[3-Fluoro-4-(trifluoromethoxy)phenyl]propanoic acid89%Complete double bond saturation

Mechanistic Insights :

  • The trifluoromethoxy group enhances electrophilicity of the α-carbon, facilitating nucleophilic attacks in Michael additions .

  • Steric hindrance from the fluorinated aromatic ring influences stereochemical outcomes in cycloadditions.

Electrophilic Aromatic Substitution Reactions

The fluorinated phenyl ring undergoes selective substitution under controlled conditions:

Position Reagent Conditions Product Yield Reference
Para HNO₃/H₂SO₄0°C, 2 hr3-[3-Fluoro-4-(trifluoromethoxy)-5-nitrophenyl]-2-propenoic acid58%
Meta Cl₂, FeCl₃40°C, DCM, 1 hr3-[3-Fluoro-4-(trifluoromethoxy)-2-chlorophenyl]-2-propenoic acid41%

Key Findings :

  • Nitration occurs preferentially at the para position relative to the fluorine atom due to electronic directing effects.

  • Chlorination shows lower regioselectivity, with competing meta and ortho products observed.

Decarboxylation and Functional Group Interconversion

The carboxylic acid group participates in derivatization reactions critical for pharmaceutical applications:

Transformation Reagents Products Application
Esterification SOCl₂ → ROH (e.g., MeOH)Methyl/ethyl estersProdrug synthesis
Amide Formation EDC/HOBt, aminesBioactive amides (e.g., kinase inhibitors)Drug discovery
Reductive Decarboxylation LiAlH₄, THF3-[3-Fluoro-4-(trifluoromethoxy)phenyl]propanolMaterial science intermediates

Case Study :

  • Ester derivatives showed 6-fold increased 5-HT uptake inhibition compared to non-fluorinated analogs in receptor binding assays, attributed to enhanced lipophilicity from the CF₃O group .

Biological Interaction Mechanisms

The compound’s trifluoromethoxy group mediates unique biochemical interactions:

Target Interaction Type Biological Effect Potency (Ki/ICₓ₀)
4-Hydroxyphenylpyruvate dioxygenase Competitive inhibitionBlocks tyrosine catabolism10–22 µM
Kinase enzymes Allosteric modulationAnti-proliferative activity in cancer models0.8–3.4 µM

Structural Basis :

  • The CF₃O group forms strong hydrophobic interactions with enzyme active sites, while the fluorine atom enhances binding via dipole interactions .

Stability Under Physiological Conditions

Hydrolytic and metabolic stability studies reveal:

Condition Half-life (t₁/₂) Degradation Products
pH 7.4 buffer, 37°C 48 hr3-Fluoro-4-(trifluoromethoxy)benzoic acid
Human liver microsomes 12 hrGlucuronide conjugates

Implications :

  • Slow hydrolysis in physiological conditions supports its use as a prodrug scaffold .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between substituted benzaldehydes and malonic acid derivatives. For example, analogous trifluoromethoxy-containing phenylacetic acids (e.g., 4-(trifluoromethoxy)phenylacetic acid) are prepared using palladium-catalyzed cross-coupling or ester hydrolysis under acidic/basic conditions . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., piperidine for condensation). Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethoxy group (δ ~60–65 ppm for 19F^{19}\text{F}) and propenoic acid backbone (doublet for α,β-unsaturated protons at δ 6.2–7.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 293.05) .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) confirm functional groups .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

  • Methodological Answer : Propenoic acid derivatives are studied for anti-inflammatory and enzyme inhibition (e.g., COX-2). For example, structurally similar compounds like 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid exhibit activity in cell-based assays (IC₅₀ ~10–50 µM) via ROS modulation . Standard protocols include:

  • In vitro enzyme inhibition assays (e.g., fluorometric COX-2 kits).
  • Cell viability assays (MTT) using macrophage lines (RAW 264.7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . Strategies include:

  • Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability, as seen in fluorophenyl sulfinic acid derivatives .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma/tissue homogenates .
  • Dose optimization : PK/PD modeling in rodent studies to correlate plasma concentration with efficacy .

Q. What computational methods are effective in predicting the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro with protein structures (e.g., COX-2 PDB: 5KIR) to simulate ligand-receptor interactions. Focus on hydrogen bonding with the trifluoromethoxy group and hydrophobic interactions with the phenyl ring .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and fluorine atom count from PubChem datasets .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Methodological Answer :

  • Byproduct mitigation : Use chiral catalysts (e.g., BINAP-ruthenium complexes) to suppress racemization during condensation, as demonstrated for (R)-2-amino-3-(4-trifluoromethoxyphenyl)propanoic acid .
  • Purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) or crystallization in ethanol/water mixtures to isolate enantiomers (>99% ee) .
  • Process analytics : In-line FTIR or PAT tools to monitor reaction progress and impurity formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。